Cas no 1314969-11-3 ({3-(1H-imidazol-4-yl)methylphenyl}methanol)

{3-(1H-imidazol-4-yl)methylphenyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- [3-(1H-imidazol-4-ylmethyl)phenyl]methanol
- Benzenemethanol, 3-(1H-imidazol-5-ylmethyl)-
- {3-(1H-imidazol-4-yl)methylphenyl}methanol
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- MDL: MFCD08668128
- Inchi: 1S/C11H12N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
- InChI Key: FUJDGTQLUAEAAK-UHFFFAOYSA-N
- SMILES: OCC1=CC=CC(=C1)CC1=CN=CN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 175
- XLogP3: 1.1
- Topological Polar Surface Area: 48.9
{3-(1H-imidazol-4-yl)methylphenyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301422-2.5g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 2.5g |
$5380.0 | 2023-09-06 | ||
Enamine | EN300-301422-5.0g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 95% | 5.0g |
$7961.0 | 2023-02-26 | |
Enamine | EN300-301422-0.1g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 0.1g |
$953.0 | 2023-09-06 | ||
Enamine | EN300-301422-1.0g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-301422-5g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 5g |
$7961.0 | 2023-09-06 | ||
Enamine | EN300-301422-0.05g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 0.05g |
$729.0 | 2023-09-06 | ||
Enamine | EN300-301422-10g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 10g |
$11805.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044590-1g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 95% | 1g |
¥13524.0 | 2024-04-18 | |
Enamine | EN300-301422-0.5g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 0.5g |
$2141.0 | 2023-09-06 | ||
Enamine | EN300-301422-10.0g |
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314969-11-3 | 95% | 10.0g |
$11805.0 | 2023-02-26 |
{3-(1H-imidazol-4-yl)methylphenyl}methanol Related Literature
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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5. Back matter
Additional information on {3-(1H-imidazol-4-yl)methylphenyl}methanol
Introduction to {3-(1H-imidazol-4-yl)methylphenyl}methanol (CAS No. 1314969-11-3)
{3-(1H-imidazol-4-yl)methylphenyl}methanol, also known by its CAS number 1314969-11-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenolic hydroxyl group with an imidazole ring. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the compound's ability to engage in hydrogen bonding and participate in various chemical reactions. The phenolic group, on the other hand, imparts additional reactivity and functional versatility to the molecule.
The synthesis of {3-(1H-imidazol-4-yl)methylphenyl}methanol can be achieved through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, making it more accessible for large-scale production. The compound's structure has been exploited in the development of novel materials, such as coordination polymers and metal-organic frameworks (MOFs), where its ability to act as a ligand plays a crucial role.
In the field of medicinal chemistry, {3-(1H-imidazol-4-yl)methylphenyl}methanol has shown promise as a lead compound for drug discovery. Its ability to interact with biological targets through hydrogen bonding and π-π interactions makes it an attractive candidate for designing bioactive molecules. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in disease pathways, opening new avenues for therapeutic development.
The physical properties of {3-(1H-imidazol-4-yl)methylphenyl}methanol are well-documented. It is a crystalline solid with a melting point of approximately 125°C and a boiling point around 250°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various organic synthesis protocols and chromatographic separations.
One of the most recent applications of {3-(1H-imidazol-4-yl)methylphenyl}methanol is in the field of electrochemistry. Researchers have utilized its redox properties to develop advanced materials for energy storage devices, such as supercapacitors and batteries. The compound's ability to undergo reversible redox reactions at the electrode surface has been leveraged to enhance the performance of these devices, making them more efficient and durable.
In conclusion, {3-(1H-imidazol-4-yl)methylphenyl}methanol (CAS No. 1314969-11-3) is a multifaceted compound with applications spanning organic synthesis, materials science, medicinal chemistry, and electrochemistry. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even greater role in advancing scientific innovation.
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